molecular formula C8H19NO B14729617 5-(Propan-2-ylamino)pentan-2-ol CAS No. 6305-55-1

5-(Propan-2-ylamino)pentan-2-ol

Cat. No.: B14729617
CAS No.: 6305-55-1
M. Wt: 145.24 g/mol
InChI Key: BKJUIAFNIYUTQD-UHFFFAOYSA-N
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Description

5-(Propan-2-ylamino)pentan-2-ol is an organic compound that belongs to the class of alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to a pentane chain, which also contains an isopropylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Propan-2-ylamino)pentan-2-ol can be achieved through several methods. One common approach involves the reaction of 5-chloropentan-2-one with isopropylamine under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or crystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-(Propan-2-ylamino)pentan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Propan-2-ylamino)pentan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, such as acting as a beta-adrenergic antagonist.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of 5-(Propan-2-ylamino)pentan-2-ol involves its interaction with specific molecular targets, such as beta-adrenergic receptors. By binding to these receptors, the compound can inhibit the action of endogenous agonists, leading to various physiological effects. This mechanism is similar to that of other beta-adrenergic antagonists, which are used to treat conditions like hypertension and cardiac arrhythmias .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Propan-2-ylamino)pentan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as a beta-adrenergic antagonist makes it particularly valuable in medicinal chemistry .

Properties

CAS No.

6305-55-1

Molecular Formula

C8H19NO

Molecular Weight

145.24 g/mol

IUPAC Name

5-(propan-2-ylamino)pentan-2-ol

InChI

InChI=1S/C8H19NO/c1-7(2)9-6-4-5-8(3)10/h7-10H,4-6H2,1-3H3

InChI Key

BKJUIAFNIYUTQD-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCCCC(C)O

Origin of Product

United States

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